N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS No.: 477226-03-2
Cat. No.: VC5069282
Molecular Formula: C24H25N5O
Molecular Weight: 399.498
* For research use only. Not for human or veterinary use.
![N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 477226-03-2](/images/structure/VC5069282.png)
Specification
CAS No. | 477226-03-2 |
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Molecular Formula | C24H25N5O |
Molecular Weight | 399.498 |
IUPAC Name | N-(2-morpholin-4-ylethyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C24H25N5O/c1-3-7-19(8-4-1)21-17-29(20-9-5-2-6-10-20)24-22(21)23(26-18-27-24)25-11-12-28-13-15-30-16-14-28/h1-10,17-18H,11-16H2,(H,25,26,27) |
Standard InChI Key | OAVXTLATNMJBFB-UHFFFAOYSA-N |
SMILES | C1COCCN1CCNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural and Chemical Characteristics
Core Scaffold and Substitution Pattern
The pyrrolo[2,3-d]pyrimidine scaffold consists of a pyrimidine ring fused to a pyrrole ring at the 2,3-positions. In N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, critical modifications include:
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C5 and C7 phenyl groups: These aromatic substituents occupy the pyrimidine and pyrrole rings, respectively, enhancing hydrophobic interactions with kinase active sites .
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N7-(2-morpholinoethyl) chain: The morpholine moiety introduces polarity and hydrogen-bonding capacity, potentially improving solubility and target selectivity .
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C4-amine group: This group facilitates hydrogen bonding with conserved residues in the kinase hinge region, a feature shared with ATP-competitive inhibitors .
The molecular formula is C₃₁H₃₂N₆O, with a molecular weight of 504.63 g/mol. Its structure aligns with pyrazolo[3,4-d]pyrimidine-based kinase inhibitors but differs in the nitrogen arrangement, which may influence binding kinetics .
Synthetic Routes and Optimization
Key Intermediate Synthesis
The synthesis begins with 7H-pyrrolo[2,3-d]pyrimidin-4-amine (3), prepared via desulfurization of 4,6-diaminopyrimidine-2-thiol using Raney nickel, followed by iodination and Sonogashira coupling (Scheme 1) .
Scheme 1: Preparation of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine
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Desulfurization: 4,6-Diaminopyrimidine-2-thiol → 4,6-diaminopyrimidine (4) using Raney nickel (96% yield) .
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Iodination: Treatment with N-iodosuccinimide (NIS) yields 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (8) .
N7 Alkylation and C5 Aryl Substitution
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N7 Modification: Alkylation of 8 with 2-(morpholin-4-yl)ethyl bromide introduces the morpholinoethyl group, yielding 5-iodo-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (10d) (74% yield) .
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C5 Functionalization: Suzuki-Miyaura coupling with phenylboronic acid replaces iodine with a phenyl group, culminating in the target compound .
Table 1: Representative Synthetic Yields
Step | Reagent | Yield (%) |
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N7 Alkylation | 2-(Morpholinoethyl) bromide | 74 |
C5 Suzuki Coupling | Phenylboronic acid | 65 |
Biological Activity and Mechanism
Antiplasmodial Activity
N-[2-(Morpholinoethyl)] derivatives demonstrate moderate activity against P. falciparum CDPK4 (IC₅₀ = 0.210–0.530 μM) and CDPK1 (IC₅₀ = 0.589 μM) . The morpholinoethyl group enhances selectivity by occupying hydrophobic pockets adjacent to the gatekeeper residue (e.g., Lys99 in PfCDPK4), while phenyl groups at C5 and C7 stabilize π-π interactions with aromatic residues .
Table 2: Enzymatic Inhibition Data
Compound | PfCDPK4 IC₅₀ (μM) | PfCDPK1 IC₅₀ (μM) |
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2b | 0.210 | >20 |
2g | 0.530 | >20 |
2e | >20 | 0.589 |
Cytotoxicity Profile
In HeLa cell assays, the compound exhibited low cytotoxicity (IC₅₀ > 20 μM), underscoring its potential therapeutic window .
Computational Modeling and Binding Interactions
Molecular docking studies using PfCDPK4 (PDB: 4QOX) reveal:
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Hydrogen bonding: The C4-amine interacts with Asp148 and Tyr150 in the hinge region .
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Hydrophobic packing: The C5 phenyl group occupies a pocket near Lys99, while the morpholinoethyl chain extends into a solvent-exposed region .
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Selectivity determinants: The smaller gatekeeper residue (Thr145 in PfCDPK4 vs. larger residues in human kinases) accommodates bulky substituents, reducing off-target effects .
Comparative Analysis with Pyrazolo[3,4-d]pyrimidines
While pyrrolo[2,3-d]pyrimidines show promise, their inhibitory potency lags behind pyrazolo[3,4-d]pyrimidine analogs (e.g., compound 1294, IC₅₀ = 0.03 μM against PfCDPK1) . This disparity may stem from differences in hydrogen-bonding networks or scaffold rigidity, necessitating further structural optimization .
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